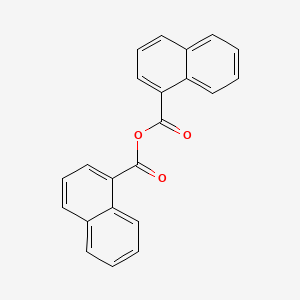

1-Naphthoic anhydride

Vue d'ensemble

Description

1-Naphthoic anhydride, also known as 1,8-naphthalic anhydride, is an organic compound with the molecular formula C₁₂H₆O₃. It is a cyclic dicarboxylic anhydride derived from naphthalene. This compound is known for its beige to light brown powder form and is used in various chemical applications .

Méthodes De Préparation

1-Naphthoic anhydride can be synthesized through several methods:

Analyse Des Réactions Chimiques

Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation

1-Naphthoic anhydride undergoes efficient decarbonylative iodination under Pd/Xantphos catalysis. Key findings include:

Reaction Conditions and Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | PdCl(cinnamyl) | 97 |

| Ligand | Xantphos | - |

| Iodine Source | LiI | - |

| Solvent | Toluene | - |

| Temperature | 100°C | - |

| Time | 24 h | - |

-

Mechanistic Insight : The reaction proceeds via slow acyl iodide formation to prevent catalyst poisoning. Only 4% acyl iodide forms after 1 h at 100°C, with lithium 1-naphthoate (7 ) precipitating as a byproduct .

-

Ligand Dependency : Bidentate ligands (Xantphos, DPEphos) outperform monodentate ligands (P(t-Bu), BrettPhos), which yield <5% product .

-

Substrate Scope : Symmetrical anhydrides react efficiently, while mixed anhydrides show reduced activity .

Palladium-Catalyzed Decarbonylative Alkynylation

This reaction couples this compound with terminal alkynes to form alkynylated naphthalenes:

Optimized Protocol

| Component | Role/Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ (3 mol%) | 96 |

| Ligand | XantPhos (6 mol%) | - |

| Additive | DMAP (1.5 equiv) | - |

| Solvent | Dioxane | - |

| Temperature | 160°C | - |

| Alkyne Equiv | 3.0 | - |

-

Scope : Electron-rich alkynes (e.g., 1-ethynyl-4-methoxybenzene) react efficiently.

-

Key Advantage : Operates under base-free conditions, simplifying purification .

Ru-Catalyzed [2+2+2] Benzannulation

While primarily applied to phthalic anhydrides, this method is theoretically extendable to this compound for synthesizing multisubstituted 1-naphthoic acids:

Reaction Features

-

Catalyst : Ru-based system.

-

Oxidant : Atmospheric O₂.

-

Outcome : Forms polycyclic molecules via C–H activation and alkyne annulation .

Side Reactions and Byproduct Formation

In halogenation and alkynylation reactions, partial conversion to lithium 1-naphthoate occurs due to:

Applications De Recherche Scientifique

Key Properties:

- Molecular Formula : C22H14O3

- Molecular Weight : 342.34 g/mol

- Toxicity : Classified as harmful if swallowed and causes skin irritation .

Photopolymerization

This compound has emerged as a prominent photoinitiator in polymer chemistry. Its derivatives have been extensively studied for their ability to initiate polymerization processes under visible light, which is safer than traditional UV light sources.

Case Study: NAPHT-1

- Description : NAPHT-1, a derivative of this compound, was developed as a photoinitiator for free radical polymerization.

- Performance : It demonstrated a high rate constant of interaction (5.4 × 10^9 M−1·s−1) with iodonium salts, indicating efficient electron transfer during polymerization .

- Applications : Effective in the polymerization of methacrylates and epoxides, achieving monomer conversions up to 77% under specific conditions .

Synthesis of Fluorescent Compounds

The compound is utilized in synthesizing various fluorescent materials due to its ability to form stable structures that emit light upon excitation.

Data Table: Fluorescent Compounds Derived from this compound

| Compound Name | Application Area | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| NAPHT-2 | OLEDs | 450 | |

| NAPHT-3 | Biological Imaging | 520 | |

| NAPHT-4 | Sensors | 600 |

Biological Research

In biological contexts, this compound has been explored for its potential applications in drug development and cellular imaging.

Case Study: Drug Development

Mécanisme D'action

The mechanism of action of 1-naphthoic anhydride involves its reactivity as an anhydride. It undergoes nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then release a leaving group, resulting in the formation of various products depending on the nucleophile involved .

Comparaison Avec Des Composés Similaires

1-Naphthoic anhydride can be compared with other similar compounds such as:

Phthalic Anhydride: Both are cyclic anhydrides, but phthalic anhydride is derived from benzene, whereas this compound is derived from naphthalene.

Maleic Anhydride: This compound is also a cyclic anhydride but has a different structure and is used primarily in the production of unsaturated polyester resins.

This compound stands out due to its unique applications in the synthesis of fluorescent compounds and its potential in biological research.

Activité Biologique

1-Naphthoic anhydride, a derivative of naphthoic acid, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological applications, and toxicological evaluations.

This compound (C12H8O3) is synthesized through the dehydration of 1-naphthoic acid. It is characterized by its anhydride functional group, which allows it to act as a reactive electrophile in various organic reactions. The compound is known for its ability to participate in decarbonylative alkynylation reactions, demonstrating high reactivity and efficiency as an electrophile in synthetic organic chemistry .

Pharmacological Applications

This compound has been investigated for its potential medicinal applications. Its structural similarity to biologically active molecules suggests that it may exhibit significant pharmacological properties. Some key findings include:

- Antitumor Activity : Compounds derived from this compound have been studied for their potential antitumor effects. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms .

- Enzyme Modulation : Research indicates that this compound can influence the activity of certain enzymes, such as cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .

Toxicological Evaluations

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

- Skin Irritation : Studies have shown that exposure to this compound can cause mild skin irritation . However, the severity varies depending on concentration and exposure duration.

- Hematological Effects : In animal studies, high doses of this compound (2000 mg/kg body weight) led to significant changes in blood parameters, including reductions in red blood cell counts and hemoglobin levels, indicating potential hematotoxicity .

- Organ Toxicity : Long-term exposure has been associated with increased liver weight and alterations in kidney function parameters, suggesting possible hepatotoxic and nephrotoxic effects .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antitumor Properties : A study investigated the effects of naphthalene derivatives on cancer cell lines. Results indicated that specific derivatives of this compound exhibited cytotoxic effects against breast cancer cells, demonstrating their potential as therapeutic agents .

- Enzyme Interaction Study : Another study focused on the interaction between this compound and cytochrome P450 enzymes. The results showed that this compound could modulate enzyme activity, impacting drug metabolism pathways significantly .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Findings |

|---|---|

| Antitumor Activity | Inhibits cancer cell proliferation |

| Enzyme Modulation | Influences cytochrome P450 enzyme activity |

| Skin Irritation | Mild irritation observed at high concentrations |

| Hematotoxicity | Reductions in RBC count and hemoglobin levels |

| Organ Toxicity | Increased liver weight; altered kidney function |

Propriétés

IUPAC Name |

naphthalene-1-carbonyl naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O3/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVCTYDTPSKPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983544 | |

| Record name | Naphthalene-1-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64985-86-0 | |

| Record name | 1-Naphthoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1-carboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1-carbonyl naphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.